molecular formula C26H20FN3O3S B2936391 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 866847-25-8

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2936391
CAS RN: 866847-25-8
M. Wt: 473.52
InChI Key: PIHAECFVZRHYFG-UHFFFAOYSA-N
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Description

2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment and Inhibitory Activities

Several studies have focused on the development and application of structurally similar compounds in cancer research. For instance, compounds with fluorobenzyl and pyrimidine derivatives have been synthesized and evaluated for their anticancer activities against lung, breast, and CNS cancers. These compounds demonstrate significant anticancer activity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, derivatives have been developed as potent Src kinase inhibitors and evaluated for their anticancer activities against human colon carcinoma, breast carcinoma, and leukemia cells, showing significant inhibition of cell proliferation (Fallah-Tafti et al., 2011).

Imaging and Diagnostic Applications

Compounds with structural similarities have been developed for imaging purposes, such as in the synthesis and radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET. These studies involve the design of compounds with a fluorine atom in their structure, facilitating labeling with fluorine-18 for in vivo imaging using positron emission tomography, highlighting their applications in neurological and inflammatory conditions (Dollé et al., 2008).

Molecular Interactions and Mechanistic Insights

Research into compounds with similar structures also focuses on understanding their molecular interactions, such as hydrogen bonding, which plays a significant role in their biological activities. Spectroscopic and quantum mechanical studies, along with ligand-protein interactions, have been conducted to analyze the efficiency of these compounds as potential photosensitizers in dye-sensitized solar cells and their interactions with cyclooxygenase 1 (COX1), demonstrating their diverse applications beyond pharmaceuticals (Mary et al., 2020).

properties

IUPAC Name

2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-6-12-19(13-7-16)28-22(31)15-34-26-29-23-20-4-2-3-5-21(20)33-24(23)25(32)30(26)14-17-8-10-18(27)11-9-17/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHAECFVZRHYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.